molecular formula C21H18Cl2FNO B3035889 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol CAS No. 338771-53-2

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

Cat. No.: B3035889
CAS No.: 338771-53-2
M. Wt: 390.3 g/mol
InChI Key: TUDHZAKGQTXOSS-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a complex organic compound characterized by the presence of dichlorobenzyl, fluorophenyl, and phenyl groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzylamine with 4-fluorobenzophenone under controlled conditions to form the intermediate product. This intermediate is then subjected to reduction reactions to yield the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorobenzyl)amino]-1-phenyl-1-ethanol
  • 2-[(3,4-Dichlorobenzyl)amino]-1-(4-chlorophenyl)-1-phenyl-1-ethanol
  • 2-[(3,4-Dichlorobenzyl)amino]-1-(4-bromophenyl)-1-phenyl-1-ethanol

Uniqueness

2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FNO/c22-19-11-6-15(12-20(19)23)13-25-14-21(26,16-4-2-1-3-5-16)17-7-9-18(24)10-8-17/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDHZAKGQTXOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138367
Record name α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338771-53-2
Record name α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338771-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(3,4-Dichlorophenyl)methyl]amino]methyl]-4-fluoro-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Reactant of Route 2
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Reactant of Route 3
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Reactant of Route 4
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Reactant of Route 5
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
Reactant of Route 6
2-[(3,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol

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